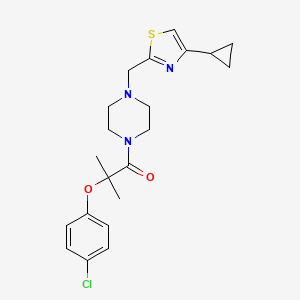
2-(4-Chlorophenoxy)-1-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenoxy)-1-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one is a complex organic compound often used in various scientific research applications due to its unique structural properties
Preparation Methods
The synthesis of 2-(4-Chlorophenoxy)-1-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one typically involves multi-step organic reactions. A common synthetic route may include:
The formation of the piperazine ring via a cyclization reaction involving appropriate precursors.
The attachment of the 4-cyclopropylthiazol-2-yl group through a condensation reaction.
Industrial production might optimize these steps through techniques like high-yielding catalysis, precise temperature control, and solvent selection to ensure high purity and efficiency.
Chemical Reactions Analysis
This compound can undergo a variety of chemical reactions:
Oxidation
: Exposure to oxidizing agents like potassium permanganate can alter its functional groups.
Reduction
: Reduction reactions might involve agents like lithium aluminum hydride, affecting certain groups without compromising the core structure.
Substitution
: This compound can participate in electrophilic and nucleophilic substitution reactions, primarily due to the presence of the chlorophenoxy group.
Common reagents include hydrochloric acid, sodium hydroxide, and organic solvents. Major products depend on the specific reagents and conditions but could result in derivatives with altered functional groups and properties.
Scientific Research Applications
In chemistry, 2-(4-Chlorophenoxy)-1-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one is valuable for studying reaction mechanisms and synthesis pathways.
Biology
: It may serve as a ligand in binding studies to understand receptor-ligand interactions.
Medicine
: Its structural components make it a candidate for drug design and discovery, potentially influencing central nervous system activities or serving as a template for designing enzyme inhibitors.
Industry
: This compound can be used in the synthesis of more complex molecules, functioning as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which 2-(4-Chlorophenoxy)-1-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one exerts its effects often involves interaction with specific molecular targets. These may include enzyme active sites or receptor binding pockets where the compound’s unique structure allows for high affinity and specificity. Pathways could involve signal transduction changes, enzyme inhibition, or activation, affecting biological processes at the molecular level.
Comparison with Similar Compounds
2-(4-Bromophenoxy)-1-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one
: Involves a bromine atom, which might alter its reactivity and interaction with biological targets.
2-(4-Fluorophenoxy)-1-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one
: The fluorine atom provides different electronic properties and stability profiles.
These variations highlight the significance of halogen substitution in altering the properties and applications of these compounds.
Conclusion
2-(4-Chlorophenoxy)-1-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one is a chemically intriguing compound with diverse applications in scientific research. Its preparation methods, chemical reactivity, and potential for advancements in chemistry, biology, and medicine make it a valuable subject for further exploration and utilization.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O2S/c1-21(2,27-17-7-5-16(22)6-8-17)20(26)25-11-9-24(10-12-25)13-19-23-18(14-28-19)15-3-4-15/h5-8,14-15H,3-4,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYNQDWISFGXSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCN(CC1)CC2=NC(=CS2)C3CC3)OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2729039.png)
![5-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2729040.png)

![N-(3,4-dichlorophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2729044.png)
![N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide](/img/structure/B2729046.png)
![2-chloro-N-methyl-N-{[3-(4-methyl-1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]methyl}propanamide](/img/structure/B2729047.png)








